molecular formula C13H16N6O3S B5534373 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide

N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide

Cat. No. B5534373
M. Wt: 336.37 g/mol
InChI Key: SRTGTAYFIKJYMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide" often involves multistep chemical processes. For example, N-Aminosulfamides, which are structurally related, can be synthesized from amino acid building blocks through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters. Chemoselective alkylation allows for the introduction of N-alkyl chains and access to various aza-sulfuryl amino acid residues (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrimidine and sulfamide groups, which contribute to the compound's properties and reactivity. For instance, different hydrogen-bonded structures are observed in the isomeric solvates of related compounds, highlighting the significance of the pyrimidine component's orientation and its interactions with other molecules (Rodríguez et al., 2009).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions, including condensation reactions, which are fundamental in their synthesis. For example, the synthesis of pyridine-4-ylmethyleneamino derivatives from pyridine-4-carboxaldehyde and sulfadiazine showcases the compound's ability to undergo condensation reactions, forming new chemical bonds and structures (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For example, the formation of hydrogen bonds can lead to specific crystalline structures, affecting the compound's solubility and melting point. The analysis of solvates and their structures provides insights into these physical properties (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. The study of N-Aminosulfamide peptide mimics, for instance, provides information on the reactivity of the sulfamide group and its potential for chemical modifications and applications in peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Mechanism of Action

The mechanism of action of “N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N’-(5-methyl-2-pyridinyl)sulfamide” would depend on its intended use. For instance, some sulfonamide derivatives have been shown to have anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with “N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N’-(5-methyl-2-pyridinyl)sulfamide” would depend on factors such as its toxicity, reactivity, and environmental impact. Some sulfonamide derivatives have been classified as “not likely to be carcinogenic to humans” based on their lack of treatment-related increases in tumor incidence .

Future Directions

The future directions for “N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N’-(5-methyl-2-pyridinyl)sulfamide” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-methylpyridin-2-yl)sulfamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-8-4-5-11(14-7-8)18-23(21,22)19-13(20)17-12-15-9(2)6-10(3)16-12/h4-7H,1-3H3,(H,14,18)(H2,15,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGTAYFIKJYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide

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